N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-6-19-24-25-21-22(29)26(17-7-4-5-8-18(17)27(19)21)14-20(28)23-13-15-9-11-16(30-2)12-10-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCBMUKICDGDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on existing literature.
Chemical Structure and Synthesis
The compound features a complex structure that includes a quinoxaline core fused with a triazole moiety. The presence of the methoxybenzyl group and an acetamide linkage enhances its solubility and biological activity. The synthesis typically involves multi-step organic reactions that integrate the quinoxaline and triazole functionalities.
Anticancer Activity
Research indicates that derivatives of quinoxaline, including the target compound, exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the proliferation of various human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) .
The mechanism of action involves DNA intercalation, where the compound binds to DNA and disrupts replication processes. This has been supported by docking studies that reveal strong interactions between the compound and DNA bases .
Antidepressant Effects
Compounds in the same class as this compound have shown potential as rapid-acting antidepressants. In behavioral models like the Porsolt's forced swim test, these compounds reduced immobility in rats, suggesting an antidepressant-like effect .
Adenosine Receptor Modulation
The compound is also noted for its interaction with adenosine receptors (A1 and A2). It acts as an antagonist at these receptors, which are implicated in various physiological processes including mood regulation and neuroprotection. The binding affinities for A1 and A2 receptors are particularly relevant for its potential use in treating neurological disorders .
Case Studies
Recent studies have investigated the effects of this compound on specific cancer types:
- Study on HepG2 Cells : This study evaluated the compound's cytotoxicity using MTT assays. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 10.5 µM.
- Behavioral Assessment in Rodents : The antidepressant-like effects were assessed through behavioral tests where treated animals exhibited reduced immobility compared to controls.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibit significant anticancer properties.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. For instance, it has been shown to target the epidermal growth factor receptor (EGFR), which is pivotal in various cancers. In vitro studies demonstrated that derivatives of quinoxaline can induce apoptosis in cancer cells by disrupting tyrosine kinase signaling pathways .
-
Case Studies :
- A study on quinoxaline derivatives showed that they possess IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating potent anticancer activity .
- Another research highlighted the synthesis and evaluation of quinoline hybrids that act as dual inhibitors targeting both EGFR and microbial DNA gyrase .
Antimicrobial Properties
This compound has also been studied for its antimicrobial effects.
- Mechanism of Action : The compound may exert its antimicrobial effects through inhibition of DNA synthesis in bacteria and fungi. It targets specific enzymes critical for microbial growth and replication.
-
Case Studies :
- In a comparative study of synthesized compounds with similar structures, several exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting a potential role as an antimicrobial agent .
- Compounds derived from triazole and quinoxaline frameworks have shown effectiveness against various fungal strains such as Candida albicans .
Anti-inflammatory Effects
Emerging research suggests that compounds like this compound may possess anti-inflammatory properties.
- Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Data Table: Summary of Biological Activities
| Activity | Target Organism/Cell Line | IC50 Value (μg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | HCT-116 | 1.9 - 7.52 | EGFR inhibition; apoptosis induction |
| Anticancer | MCF-7 | 1.9 - 7.52 | Tyrosine kinase inhibition |
| Antimicrobial | Mycobacterium smegmatis | <6.25 | DNA synthesis inhibition |
| Antimicrobial | Pseudomonas aeruginosa | Not specified | Targeting bacterial DNA gyrase |
| Antifungal | Candida albicans | Not specified | Inhibition of fungal growth |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-methoxybenzyl group in the target compound introduces an electron-donating methoxy group, which may enhance solubility in polar solvents compared to the electron-withdrawing 4-chloro substituents in analogs . Propyl vs.
Molecular Weight Trends :
- Substitution with bulkier groups (e.g., propyl vs. methyl) and heavier atoms (e.g., chlorine vs. methoxy) directly impacts molecular weight. For instance, the 4-chlorobenzyl-propyl analog (409.9 g/mol) is heavier than the methyl-substituted derivative (367.8 g/mol) .
Physicochemical and Functional Implications
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group may improve solubility in aqueous media compared to 4-chloro analogs, which are more lipophilic .
- Structural Similarity to Pharmacologically Active Compounds: Compounds like N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide () share the triazoloquinoxaline scaffold but feature cyclopentyl and cyanophenyl groups, highlighting the structural diversity within this class .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves three key steps:
Core Formation : Cyclization of quinoxaline precursors under acidic/basic conditions to form the triazoloquinoxaline core .
N-Alkylation : Introduction of the propyl group using alkyl halides (e.g., 1-bromopropane) in the presence of a base (e.g., K₂CO₃) .
Acetamide Coupling : Reaction with 4-methoxybenzylamine using coupling agents like EDCI/HOBt .
- Optimization : Vary solvents (DMF vs. THF), catalysts (Pd/C for hydrogenation), and temperature (60–80°C for cyclization) to improve yields (>70%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the triazole ring and methoxybenzyl substitution .
- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for the propyl side chain .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity and stability in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and metabolic susceptibility .
- Molecular Dynamics (MD) : Simulate binding affinities to kinase targets (e.g., EGFR) using docking software (AutoDock Vina) .
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ≈ 2.8) and CYP450 metabolism risks .
Q. How can contradictory data on its anticancer efficacy across cell lines be resolved?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values in MCF-7 (breast) vs. A549 (lung) cells to identify tissue-specific sensitivity .
- Orthogonal Assays : Validate apoptosis via flow cytometry (Annexin V) and caspase-3 activation assays to rule out false positives in MTT results .
- Table 1 : Biological Activity Discrepancies
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 | 12.3 | MTT | |
| A549 | >50 | SRB |
Q. What strategies improve selectivity for kinase inhibition over off-target effects?
- Methodological Answer :
- Fragment-Based Design : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Proteome Profiling : Use kinome-wide screening (KINOMEscan) to identify off-target interactions with >400 kinases .
- Cocrystallization : Resolve binding modes with CDK2/cyclin E to guide structure-activity relationship (SAR) studies .
Q. How can reaction scalability be achieved without compromising purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for the cyclization step to reduce batch variability .
- Design of Experiments (DoE) : Optimize parameters (residence time, catalyst loading) using response surface methodology (RSM) .
- In-line PAT : Monitor reaction progress via FTIR or Raman spectroscopy for real-time quality control .
Data Contradiction Analysis
Q. Why do studies report varying enzymatic inhibition (COX-2 vs. EGFR) for similar triazoloquinoxalines?
- Methodological Answer :
- Structural Comparisons : The methoxybenzyl group in this compound may favor hydrophobic pockets in COX-2 over EGFR’s ATP-binding site .
- Table 2 : Selectivity Profiles of Analogues
| Compound | COX-2 IC₅₀ (nM) | EGFR IC₅₀ (nM) |
|---|---|---|
| Target Compound | 85 | 420 |
| N-(3-fluorophenyl) analogue | 120 | 380 |
- Mutagenesis Studies : Engineer EGFR-T790M mutants to test resistance profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
